S- vs R-Enantiomer Stereochemical Recognition
The target compound possesses (3S) absolute configuration at the β-carbon, as confirmed by its IUPAC name methyl (3S)-3-amino-3-(3-methoxyphenyl)propanoate hydrochloride and SMILES notation COC1=CC=CC(=C1)[C@H](CC(=O)OC)N.Cl in PubChem CID 155904069 [1]. Its (R)-enantiomer counterpart (PubChem CID 131637015) bears the [C@@H] stereodescriptor and a distinct InChIKey (NVKLERNXNLLGLM-HNCPQSOCSA-N vs. NVKLERNXNLLGLM-PPHPATTJSA-N for the S-form), confirming non-superimposable mirror-image relationship [2]. Rodríguez-Mata et al. (2010) demonstrated that in lipase-catalyzed kinetic resolutions of 3-amino-3-arylpropanoate esters, the enzyme's enantiopreference consistently favors the (S)-configuration, with the most stable conformation of the 3-aminopropanoate core matching the (S)-configuration of major products [3]. Additionally, the (S) and (R) isomers of 3-amino-3-arylpropanoate derivatives display markedly different pharmacological properties, as explicitly noted in the context of (S)-dapoxetine synthesis where enantiopurity is critical for therapeutic activity [3].
| Evidence Dimension | Absolute stereochemical configuration at β-carbon (C3) |
|---|---|
| Target Compound Data | (3S)-configuration; SMILES: COC1=CC=CC(=C1)[C@H](CC(=O)OC)N.Cl; InChIKey: NVKLERNXNLLGLM-PPHPATTJSA-N [1] |
| Comparator Or Baseline | (R)-enantiomer (CAS 1391525-85-1); SMILES: COC1=CC=CC(=C1)[C@@H](CC(=O)OC)N.Cl; InChIKey: NVKLERNXNLLGLM-HNCPQSOCSA-N [2] |
| Quantified Difference | Non-superimposable mirror images; lipase-catalyzed kinetic resolutions show consistent (S)-enantiopreference in 3-amino-3-arylpropanoate class [3]; (S) and (R) isomers display different pharmacological properties in dapoxetine-type compounds [3] |
| Conditions | Structural identity confirmed by PubChem authoritative database entries; stereochemical implications derived from Pseudomonas cepacia lipase-catalyzed resolutions in organic media (Rodríguez-Mata et al., 2010) |
Why This Matters
Procurement of the (S)-enantiomer rather than racemate or (R)-form is mandatory for any application requiring stereochemically defined biological interaction or asymmetric synthetic step.
- [1] PubChem CID 155904069. Methyl (3S)-3-amino-3-(3-methoxyphenyl)propanoate hydrochloride. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1391426-59-7 View Source
- [2] PubChem CID 131637015. Methyl (R)-3-amino-3-(3-methoxyphenyl)propanoate hcl. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/131637015 View Source
- [3] Rodríguez-Mata, M., García-Urdiales, E., Gotor-Fernández, V., & Gotor, V. (2010). Stereoselective Chemoenzymatic Preparation of β-Amino Esters: Molecular Modelling Considerations in Lipase-Mediated Processes and Application to the Synthesis of (S)-Dapoxetine. Advanced Synthesis & Catalysis, 352(2–3), 395–406. DOI: 10.1002/adsc.200900676 View Source
